5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione
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Overview
Description
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazine-2-thione is a heterocyclic compound that features a unique structure combining an imidazole ring with a pyrazine ring
Preparation Methods
The synthesis of 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazine-2-thione can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach Synthesis: This involves the oxidative cyclization of diaminopyrazine derivatives.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazoline derivatives using oxidizing agents.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazine-2-thione undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazine-2-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazine-2-thione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors critical for the survival and proliferation of microorganisms or cancer cells . The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazine-2-thione can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine: This compound shares a similar core structure but differs in its biological activity and chemical reactivity.
Imidazo[4,5-c]quinoline: Known for its potent biological activities, this compound is used in various therapeutic applications.
Pyrazolo[3,4-b]pyridine: This compound exhibits different pharmacological properties and is used in the development of kinase inhibitors.
The uniqueness of 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazine-2-thione lies in its specific substitution pattern and the resulting biological and chemical properties.
Properties
Molecular Formula |
C5H3BrN4S |
---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
5-bromo-1,3-dihydroimidazo[4,5-b]pyrazine-2-thione |
InChI |
InChI=1S/C5H3BrN4S/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
InChI Key |
UMFBOPRGZZADOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2C(=N1)NC(=S)N2)Br |
Origin of Product |
United States |
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